molecular formula C8H7ClFNO2 B12086112 Ethyl 5-chloro-6-fluoronicotinate

Ethyl 5-chloro-6-fluoronicotinate

Cat. No.: B12086112
M. Wt: 203.60 g/mol
InChI Key: NNYDFQVBDFSTAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-chloro-6-fluoronicotinate (CAS 1214362-87-4) is a high-purity chemical compound supplied for research and development purposes. This organofluorine compound belongs to the pyridine derivative family and serves as a versatile building block in organic synthesis and medicinal chemistry research. Its molecular formula is C8H7ClFNO2, and it has a molecular weight of 203.60 . The structure features both chloro and fluoro substituents on the pyridine ring, which are functional handles for further chemical modifications via metal-catalyzed cross-couplings and nucleophilic substitutions. The ester group also allows for functional group interconversion. Researchers utilize this compound primarily as a key intermediate in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals. The product is offered with cold-chain transportation to ensure stability . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic use. It is strictly not for human or veterinary drug applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7ClFNO2

Molecular Weight

203.60 g/mol

IUPAC Name

ethyl 5-chloro-6-fluoropyridine-3-carboxylate

InChI

InChI=1S/C8H7ClFNO2/c1-2-13-8(12)5-3-6(9)7(10)11-4-5/h3-4H,2H2,1H3

InChI Key

NNYDFQVBDFSTAB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)F)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Ethyl 5 Chloro 6 Fluoronicotinate

Primary Synthesis Routes for Ethyl 5-chloro-6-fluoronicotinate

The synthesis of this compound can be approached through several strategic pathways. These routes primarily involve the carefully controlled introduction of halogen atoms onto a pyridine (B92270) ring and subsequent esterification, or the modification of a pre-existing polysubstituted pyridine framework.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Halogen Introduction and Exchange

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry, enabling the introduction and exchange of halogens. The electron-deficient nature of the pyridine ring, particularly when substituted with electron-withdrawing groups like a carboxylate, facilitates attack by nucleophiles.

Fluoride-Chloride Exchange Reactions on Pyridine Rings

One of the most direct methods for synthesizing this compound is through a halogen exchange (Halex) reaction on a suitable dichlorinated precursor. This process leverages the high nucleophilicity of fluoride (B91410) ions to displace a chlorine atom, particularly at an activated position on the pyridine ring.

A known pathway involves the preparation of the analogous methyl ester, Mthis compound, from Methyl 5,6-dichloronicotinate. This reaction is typically performed using a fluoride salt, such as potassium fluoride, in an aprotic polar solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427) at elevated temperatures. The chlorine atom at the 6-position is more susceptible to nucleophilic attack than the one at the 5-position due to the activating effect of the adjacent nitrogen atom. The same principle is applied to the synthesis of the ethyl ester, starting from Ethyl 5,6-dichloronicotinate tcichemicals.comsigmaaldrich.com.

The general mechanism involves the nucleophilic attack of the fluoride ion on the carbon atom bearing the chlorine at the 6-position, proceeding through a negatively charged intermediate known as a Meisenheimer complex. The subsequent expulsion of the chloride ion yields the final fluorinated product.

A representative reaction is detailed in the table below.

Table 1: Fluoride-Chloride Exchange for the Synthesis of this compound

Starting Material Reagents Solvent Temperature (°C) Product
Regioselective Halogenation and Esterification Pathways

An alternative to halogen exchange is the construction of the molecule through sequential, regioselective halogenation and esterification steps. This approach requires careful control to install the chloro and fluoro substituents at the desired 5- and 6-positions, respectively.

A plausible synthetic strategy could begin with a pre-fluorinated pyridine precursor, such as 6-fluoronicotinic acid epa.gov. The challenge lies in the regioselective introduction of a chlorine atom at the 5-position. Direct chlorination of 6-fluoronicotinic acid is complex due to the directing effects of both the existing fluorine and the carboxylic acid group.

A more controlled route might involve starting with a precursor where the desired substitution pattern can be more readily achieved, for example, starting from 2-amino-5-chloropyridine. Through a series of reactions including diazotization followed by fluorination (Sandmeyer-type reaction) and subsequent oxidation and esterification, the target molecule could be constructed.

Once the correctly substituted nicotinic acid, 5-chloro-6-fluoronicotinic acid, is obtained, the final step is esterification bldpharm.com. This is a standard transformation, typically achieved by reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst (e.g., sulfuric acid) or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with dimethylaminopyridine (DMAP). mdpi.com

Table 2: Representative Esterification of a Halogenated Nicotinic Acid

Starting Material Reagents Solvent Method Product
6-Chloronicotinic acid Ethanol, Dicyclohexylcarbodiimide (DCC), Dimethylaminopyridine (DMAP) Dichloromethane (B109758) Steglich Esterification Ethyl 6-chloronicotinate mdpi.com

Catalytic Hydrogenation for Selective Halogen Reduction

Catalytic hydrogenation offers a powerful tool for the selective modification of halogenated aromatic compounds. In the context of this compound, this methodology could be hypothetically applied to a di- or poly-halogenated precursor to selectively remove a chlorine atom.

Palladium-Catalyzed Dechlorination Methodologies

Palladium-based catalysts are highly effective for hydrodehalogenation reactions. researchgate.net A potential synthetic route to this compound could involve the selective dechlorination of a precursor like Ethyl 2,5-dichloro-6-fluoronicotinate. chemscene.com In such a reaction, the chlorine atom at the 2-position (ortho to the nitrogen) is generally more reactive towards catalytic reduction than the chlorine at the 5-position.

The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. rsc.org The solvent and the presence of a base (an acid scavenger like triethylamine (B128534) or sodium acetate) are crucial for the reaction's efficiency and selectivity, as they neutralize the HCl formed during the reaction, which can otherwise poison the catalyst. researchgate.net

Table 3: General Conditions for Palladium-Catalyzed Dechlorination

Substrate Type Catalyst Hydrogen Source Base/Additive Solvent
Chloropyridine Derivative 5-10% Pd/C H₂ gas (1-5 atm) Triethylamine or NaOAc Methanol (B129727), Ethanol, or THF

This method's success hinges on the differential reactivity of the C-Cl bonds, allowing for the removal of one chlorine atom while leaving the other and, importantly, the C-F bond intact.

Investigation of Catalyst Selectivity and Reaction Conditions

The selectivity of catalytic hydrogenation is a critical parameter, influenced by several interconnected factors. The choice of catalyst, support, solvent, temperature, pressure, and additives all play a significant role in directing the reaction towards the desired product.

Catalyst and Support: While Palladium on carbon (Pd/C) is widely used, the choice of support can influence activity and selectivity. For instance, bimetallic catalysts (e.g., Ni/Pd) have shown enhanced performance in some dechlorination reactions. researchgate.net The electronic properties of the palladium catalyst, which can be modulated by the support or by using specific ligands, are key to achieving chemoselectivity between different carbon-halogen bonds. researchgate.net

Reaction Conditions: Temperature and hydrogen pressure are critical variables. Milder conditions are generally preferred to avoid over-reduction or loss of the fluorine substituent. For the selective dechlorination of 2,3,6-trichloropyridine, a temperature of 140°C was found to be optimal, with higher or lower temperatures reducing selectivity. researchgate.net

Additives: The addition of a base, or "acid-binding agent," is often crucial. Bases like triethylamine neutralize the generated HCl, preventing catalyst deactivation and improving selectivity. researchgate.net The choice of base can significantly impact the outcome of the reaction.

The interplay of these factors allows for the fine-tuning of the reaction to achieve the selective removal of a specific chlorine atom from a polyhalogenated pyridine ring, demonstrating the subtlety and power of catalytic hydrogenation in modern organic synthesis.

Functional Group Interconversion and Esterification from Nicotinic Acid Precursors

The synthesis of this compound can be achieved from its corresponding carboxylic acid, 5-chloro-6-fluoronicotinic acid. A common method for this transformation is Fischer esterification, which involves reacting the acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. Alternatively, the conversion can be performed by first treating the nicotinic acid with a chlorinating agent such as thionyl chloride to form the more reactive acyl chloride, which is then reacted with ethanol. A related synthetic approach involves the selective catalytic hydrogenation of a precursor like 2,6-dichloro-5-fluoronicotinate to remove the chlorine atom at the 2-position, followed by esterification. google.com The synthesis of 2-chloronicotinic acid derivatives often follows a three-step process of esterification, nucleophilic substitution, and hydrolysis. researchgate.net

Advanced Synthetic Manipulations and Derivatizations

The structure of this compound offers multiple sites for further chemical reactions, enabling the synthesis of more complex molecules. The primary sites for derivatization are the ester group and the halogen atoms attached to the pyridine ring.

Transformations Involving the Ester Moiety

The ethyl ester group can be readily converted into other functional groups, most commonly through transesterification or hydrolysis.

Transesterification involves the exchange of the ethyl group of the ester for a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. The process allows for the synthesis of a variety of esters of 5-chloro-6-fluoronicotinic acid, which may be desirable to modify the solubility, reactivity, or other physicochemical properties of the molecule. For example, reacting this compound with a different alcohol, such as methanol or isopropanol, in the presence of a suitable catalyst would yield the corresponding methyl or isopropyl ester.

The ester functionality can be cleaved to regenerate the carboxylic acid through hydrolysis. This is typically achieved by saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or lithium hydroxide. google.com The reaction yields the carboxylate salt, which upon acidification with a mineral acid like hydrochloric acid, precipitates the free 5-chloro-6-fluoronicotinic acid. google.comgoogle.com This hydrolysis is a key step when the ester group is used as a protecting group for the carboxylic acid during other synthetic transformations. researchgate.net

Substitution and Functionalization of Halogen Substituents

The chlorine and fluorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution, a key reaction for introducing diverse functional groups.

The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing ester group, facilitates the attack of nucleophiles. Nucleophilic displacement reactions are well-established for nucleoside derivatives and other heterocyclic systems. beilstein-journals.orgresearchgate.net In the case of dihalogenated pyridines, the position of the halogen influences its reactivity. The chlorine at the 6-position of 2,6-dichloro-5-fluoronicotinates can be selectively removed through catalytic hydrogenation. google.com

Amines are common nucleophiles used to displace halogen atoms on the pyridine ring. The reaction of this compound with an amine can lead to the formation of an aminonicotinate derivative. nih.govbldpharm.com For instance, the reaction with morpholine (B109124) on a related 2-chloronicotinic acid system proceeds efficiently as a nucleophilic substitution step. researchgate.net The choice of the amine and reaction conditions can often allow for selective substitution at a specific position. These amination reactions are crucial as 2-arylaminonicotinic acids are important nonsteroidal anti-inflammatory drugs. researchgate.net

Reaction TypeStarting MaterialReagentsProduct
Esterification 5-chloro-6-fluoronicotinic acidEthanol, Acid CatalystThis compound
Hydrolysis Ethyl 2-chloro-5-fluoronicotinateLithium hydroxide, Water, Methanol2-chloro-5-fluoro-nicotinic acid google.com
Nucleophilic Substitution 2-chloronicotinic acidMorpholine2-morpholinonicotinic acid researchgate.net
Halogen Exchange Methyl 5,6-dichloronicotinatePotassium FluorideMthis compound uark.edu
Borylation of the Pyridine Nucleus

The introduction of a boryl group onto the pyridine nucleus of this compound is a key transformation that opens avenues for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling. This functionalization is typically achieved through transition-metal-catalyzed C-H activation.

Iridium-catalyzed C-H borylation is a prominent method for the borylation of pyridines. nih.gov The regioselectivity of this reaction is governed by both steric and electronic effects of the substituents on the pyridine ring. For a substrate like this compound, the directing effects of the existing substituents would be crucial. In related trifluoromethyl-substituted pyridines, borylation has been observed to occur selectively at positions influenced by the steric bulk of the substituents. acs.org For instance, in 2-substituted 3-(trifluoromethyl)pyridines, borylation selectively occurs at the 5-position. acs.org Given the substitution pattern of this compound, the most likely positions for borylation would be the C-2 or C-4 positions of the pyridine ring, with the precise outcome depending on the specific catalytic system and reaction conditions employed.

Another viable approach is the pyridine-catalyzed radical borylation of aryl halides. researchgate.netthieme.deorganic-chemistry.org This transition-metal-free method utilizes a base to promote the homolytic cleavage of a carbon-halogen bond, generating an aryl radical that is subsequently trapped by a pyridine-stabilized boryl radical. thieme.de This method has shown broad substrate scope, including various haloarenes. organic-chemistry.org

Table 1: Potential Borylation Strategies for this compound

MethodCatalyst/ReagentPotential AdvantagesKey Considerations
Iridium-Catalyzed C-H Borylation[Ir(cod)OMe]₂ / dtbpyHigh efficiency, direct functionalization of C-H bondsRegioselectivity influenced by steric and electronic factors
Pyridine-Catalyzed Radical BorylationPyridine, NaOt-Bu, B₂pin₂Transition-metal-free, mild conditionsRequires a halide for radical generation

Oxidative and Reductive Chemical Transformations of the Scaffold

The oxidative and reductive transformations of the this compound scaffold can be used to modify the oxidation state of the pyridine ring or the ester functionality.

The oxidation of pyridine derivatives can be challenging due to the electron-deficient nature of the ring. However, the oxidation of dihydropyridine (B1217469) precursors is a common strategy to synthesize substituted pyridines. wum.edu.pkyoutube.com Should a synthetic route to a di-hydro version of this compound be employed, various oxidizing agents such as nitric acid or calcium hypochlorite (B82951) could be used for the final aromatization step. wum.edu.pk Direct oxidation of the pyridine nitrogen to form the corresponding N-oxide can also be achieved, often using reagents like m-chloroperoxybenzoic acid (mCPBA). The resulting N-oxide can then serve as a precursor for further functionalization, for instance, by facilitating nucleophilic substitution at the 2- and 4-positions. nih.gov

Reduction of the ester group to an alcohol can be accomplished using standard reducing agents like lithium aluminium hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). This transformation would yield (5-chloro-6-fluoropyridin-3-yl)methanol, a versatile intermediate for further derivatization. Selective reduction of the ester in the presence of the chloro and fluoro substituents is generally achievable under controlled conditions. Furthermore, the pyridine ring itself can be reduced to a piperidine (B6355638) under more forcing conditions, for example, using catalytic hydrogenation at high pressure, although this would be a more drastic transformation of the scaffold.

Cyclization and Annulation Reactions to Form Fused Heterocyclic Systems

The functional groups present on the this compound scaffold provide handles for the construction of fused heterocyclic systems. Such reactions are of great interest for the synthesis of novel polycyclic structures with potential biological activity.

Annulation reactions can be designed to build a new ring onto the pyridine core. For example, the ester group could be converted to a hydrazide, which can then participate in cyclization reactions to form fused pyrazolones or other nitrogen-containing heterocycles. researchgate.net Alternatively, the chlorine atom at the 5-position could be displaced by a suitable nucleophile that also contains a functional group capable of subsequent intramolecular cyclization.

Metal-free [3+3] annulation strategies have been developed for the synthesis of polysubstituted pyridines and could be adapted for the construction of fused systems. mdpi.com The general principle involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a suitable three-atom component. While not a direct cyclization of the existing pyridine, the principles of such annulations can inspire strategies for building additional rings. More direct approaches could involve the functionalization of the pyridine ring with groups that can undergo intramolecular cyclization, such as a propargyl group, which can lead to the formation of fused systems via electrocyclization reactions. organic-chemistry.org

Comparative Analysis of Synthetic Efficiency and Scalability

The practical utility of any synthetic route is ultimately determined by its efficiency, scalability, and economic viability. This is particularly true for compounds intended for industrial applications, such as pharmaceuticals and agrochemicals.

Bench-Scale Synthesis Optimization

At the bench scale, the focus of optimization is often on achieving high yields and purity, as well as exploring the scope of the reaction. For the synthesis and subsequent transformation of this compound, several factors would be considered.

For a given transformation, a variety of catalysts and reaction conditions would be screened. For instance, in a potential Suzuki-Miyaura coupling of a borylated derivative, different palladium catalysts, ligands, bases, and solvent systems would be evaluated to maximize the yield and minimize side products. The use of microwave irradiation can often accelerate reactions and improve yields in multicomponent reactions for the synthesis of pyridine derivatives. nih.gov

Purification methods are also a key consideration. At the bench scale, column chromatography is a common tool for obtaining high-purity materials. The development of crystallization-based purification methods would be highly desirable for scalability.

Table 2: Key Parameters for Bench-Scale Optimization

ParameterObjectiveCommon Techniques
Reaction YieldMaximize the formation of the desired productCatalyst and ligand screening, solvent optimization, temperature and concentration adjustments
PurityMinimize byproducts and unreacted starting materialsRecrystallization, column chromatography, distillation
Reaction TimeReduce the time required for the reaction to completeUse of microwave irradiation, optimization of catalyst loading and temperature
Reagent CostMinimize the cost of starting materials and reagentsUse of cheaper and more readily available reagents

Considerations for Industrial Production Methodologies

Scaling up a synthesis from the laboratory bench to an industrial process introduces a new set of challenges and priorities. Safety, cost-effectiveness, and environmental impact become paramount.

For the industrial production of a derivative of this compound, a robust and reproducible process is essential. This would involve the development of a process that avoids hazardous reagents and solvents where possible, and that minimizes the number of synthetic steps. For example, a patent for the synthesis of 4-chloro-6-ethyl-5-fluoropyrimidine (B125647), a structurally related compound, details a process using dichloromethane as a solvent and phosphorus oxychloride for the chlorination step, with specific temperature controls and workup procedures suitable for a larger scale. chemicalbook.com Another patent concerning the preparation of a 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate highlights the use of readily available and inexpensive reagents to ensure the process is suitable for industrial production. google.com

The choice of equipment is also critical. Large-scale reactors with precise temperature and pressure control would be required. The process would need to be designed to be amenable to standard industrial equipment and procedures. Waste minimization and the potential for solvent recycling are also important considerations from both an economic and environmental perspective. The development of continuous flow processes, as opposed to batch processes, can offer advantages in terms of safety, consistency, and throughput for industrial-scale synthesis. numberanalytics.com

Table 3: Comparison of Bench-Scale vs. Industrial-Scale Synthesis

AspectBench-Scale FocusIndustrial-Scale Focus
Primary Goal Proof of concept, high purity for characterizationCost-effectiveness, safety, high throughput, robustness
Reaction Scale Milligrams to gramsKilograms to tons
Purification Chromatography, recrystallizationCrystallization, distillation, extraction
Safety Lab safety protocolsProcess safety management, hazard analysis
Cost Reagent cost is a factor, but often secondary to achieving the synthetic goalMinimizing cost of raw materials, energy, and waste disposal is critical
Process Type Predominantly batch processingBatch or continuous flow processing

Application As a Key Intermediate in Complex Molecule Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Scaffolds

The strategic arrangement of reactive sites on the ethyl 5-chloro-6-fluoronicotinate molecule makes it a valuable starting material for the construction of a variety of heterocyclic systems. These scaffolds are often the core structures of biologically active compounds.

The presence of both chloro and fluoro substituents on the pyridine (B92270) ring of this compound allows for selective functionalization to produce a variety of fluorinated pyridine and pyrimidine (B1678525) analogues. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be employed to introduce new carbon-carbon bonds at the chloro- or fluoro-substituted positions by reacting with boronic acids. researchgate.netrsc.org The differential reactivity of the C-Cl and C-F bonds can often be exploited to achieve selective coupling at one position over the other.

Furthermore, the core pyridine ring can be transformed into a pyrimidine ring system. For instance, a related compound, 5-fluoro-6-ethyl-4-hydroxypyrimidine, is synthesized from α-fluoro propionyl acetate (B1210297) and formamide, which then undergoes chlorination to yield 5-fluoro-6-ethyl-4-chloropyrimidine, a key intermediate for various pharmaceuticals. nih.gov This highlights the utility of fluorinated pyridine precursors in the synthesis of important pyrimidine derivatives. The synthesis of fluorinated pyrimidines can also be achieved through the cyclocondensation of amidines with fluorinated building blocks. nih.govquimicaorganica.org

PrecursorReagentsProduct ClassReference
This compoundAryl Boronic Acids, Palladium CatalystFluorinated Biaryl Pyridines researchgate.net
α-fluoro propionyl acetate, formamide1. Cyclization 2. Chlorination5-fluoro-6-ethyl-4-chloropyrimidine nih.gov
Fluorinated enolate, AmidinesCyclocondensationFluorinated aminopyrimidines quimicaorganica.org
This table summarizes synthetic routes to fluorinated pyridine and pyrimidine analogues.

This compound serves as a valuable precursor for the synthesis of more complex fused heterocyclic systems like naphthyridines and quinolones, which are core structures in many antibacterial agents. nih.govvcu.edu The Gould-Jacobs reaction is a classical method for quinolone synthesis, involving the condensation of an aniline (B41778) with a malonic ester derivative, followed by a thermal cyclization. quimicaorganica.orgwikipedia.orgjasco.roniscpr.res.in By utilizing a suitably functionalized aniline and a derivative of this compound, this reaction can be adapted to produce highly substituted quinolone frameworks. The fluorine and chlorine atoms can be retained in the final product, offering further sites for modification.

Similarly, the construction of naphthyridine frameworks can be achieved through intramolecular cyclization strategies starting from appropriately substituted pyridine derivatives. nih.govelsevierpure.com For example, a derivative of this compound could be elaborated with a side chain that can undergo a subsequent ring-closing reaction to form the second pyridine ring of the naphthyridine system.

Target FrameworkSynthetic StrategyKey Precursor MoietyReferences
QuinoloneGould-Jacobs ReactionAnilinomethylenemalonate derivative quimicaorganica.orgwikipedia.orgniscpr.res.in
NaphthyridineIntramolecular CyclizationSubstituted aminopyridine nih.govelsevierpure.com
This table outlines strategies for synthesizing Naphthyridine and Quinolone frameworks.

Integration into Advanced Chemical Libraries and Probes

The versatility of this compound extends to its use as a building block for creating large collections of diverse compounds for high-throughput screening and for developing sophisticated chemical probes for biological research.

Combinatorial chemistry aims to rapidly synthesize large libraries of related compounds for screening against biological targets. rsc.orgnih.govnih.govcrsubscription.com this compound is an ideal scaffold for such approaches due to its multiple points of diversification. The chloro and fluoro substituents can be independently reacted with a variety of nucleophiles or cross-coupling partners, while the ethyl ester can be converted to an amide by reacting with a library of amines. This allows for the generation of a vast number of distinct molecules from a single, readily available starting material. Solid-phase synthesis is a particularly powerful technique in combinatorial chemistry, where the starting material is attached to a solid support, allowing for easy purification after each reaction step. nih.govcrsubscription.com this compound can be anchored to a resin via its ester or another functional group, and then subjected to a series of reactions to build up the library of compounds.

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiolabeled molecules to visualize and quantify biological processes in vivo. The development of novel PET probes is a major focus of radiopharmaceutical chemistry. The fluorine atom on this compound makes it an attractive precursor for the development of ¹⁸F-labeled PET tracers. The radioisotope fluorine-18 (B77423) is one of the most commonly used radionuclides for PET due to its favorable decay characteristics.

While direct radiolabeling of this compound itself may be challenging, it can be used to synthesize precursors that are then subjected to radiofluorination. For example, a derivative could be prepared where the chloro or another leaving group is replaced with a precursor for nucleophilic ¹⁸F-fluorination, such as a nitro group or a trimethylammonium salt. The resulting ¹⁸F-labeled compound could then be evaluated as a potential PET imaging probe for a variety of biological targets, depending on the other substituents on the molecule.

Strategic Intermediate in Specialized Organic Synthesis

The strategic importance of this compound lies in the reactivity of its substituted pyridine ring. The presence of both chlorine and fluorine atoms offers multiple sites for nucleophilic substitution and cross-coupling reactions, allowing for the controlled and sequential introduction of various functional groups. This controlled reactivity is crucial for the efficient synthesis of highly functionalized target molecules.

Contributions to Pharmaceutical Intermediate Synthesis

This compound and its close structural analogs are instrumental in the synthesis of key pharmaceutical intermediates, most notably for the broad-spectrum antifungal agent, Voriconazole. While direct synthesis pathways starting from this compound are proprietary and often detailed in patent literature, the assembly of the core pyrimidine structure of Voriconazole relies on intermediates that can be conceptually derived from it.

The synthesis of Voriconazole prominently features the intermediate 4-chloro-6-ethyl-5-fluoropyrimidine (B125647). justia.comwipo.int Patents describe the condensation of this pyrimidine derivative with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone to form a crucial precursor to Voriconazole. justia.comwipo.int The synthesis of 4-chloro-6-ethyl-5-fluoropyrimidine itself starts from simpler materials like ethyl fluoroacetate (B1212596) and propionyl chloride, which are used to construct the core ring structure. patsnap.comgoogle.com this compound represents a more advanced starting material, where the foundational chloro-fluoro-substituted pyridine ring is already assembled, offering a more direct route to such critical intermediates.

A key intermediate in several patented syntheses of Voriconazole is 6-ethyl-5-fluoro-4-hydroxypyrimidine. patsnap.comgoogle.com This compound can be subsequently chlorinated to yield the aforementioned 4-chloro-6-ethyl-5-fluoropyrimidine. google.com The synthesis of 6-ethyl-5-fluoro-4-hydroxypyrimidine has been reported starting from ethyl α-fluoropropionoacetate, highlighting the importance of the ethyl and fluoro-substituted core structure that is also present in this compound. google.com

Table 1: Key Intermediates in the Synthesis of Voriconazole

Compound Name Molecular Formula Role in Synthesis Reference
4-chloro-6-ethyl-5-fluoropyrimidine C₆H₆ClFN₂ Key pyrimidine building block for condensation reaction. justia.comwipo.int justia.comwipo.intnih.gov
6-ethyl-5-fluoro-4-hydroxypyrimidine C₆H₇FN₂O Precursor to 4-chloro-6-ethyl-5-fluoropyrimidine. patsnap.comgoogle.com patsnap.comgoogle.com
1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone C₁₀H₇F₂N₃O Coupling partner for the pyrimidine intermediate. justia.comwipo.int justia.comwipo.int

Role in Agrochemical Research and Development

The halogenated pyridine scaffold is a common feature in many modern agrochemicals, including herbicides and fungicides. The specific substitution pattern of this compound makes it an attractive starting point for the synthesis of novel crop protection agents. The presence of the fluorine atom is particularly significant, as its incorporation can enhance the biological activity, metabolic stability, and lipophilicity of the final product.

While specific, publicly available research detailing the direct use of this compound in the development of new agrochemicals is limited, the utility of structurally related compounds is well-documented. For instance, the sulfonylurea herbicide Chlorimuron-ethyl contains a pyrimidine ring, demonstrating the importance of this heterocycle in agrochemical design. nih.gov Chlorimuron-ethyl functions by inhibiting acetolactate synthase, a key enzyme in plant growth. nih.gov The structural elements of this compound provide a template for creating libraries of new compounds to be screened for herbicidal or fungicidal activity. The reactivity of the chloro and fluoro substituents allows for the introduction of diverse side chains, which can be tailored to target specific biological pathways in weeds or fungi.

Table 2: Properties of this compound and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound 1214362-87-4 C₈H₇ClFNO₂ 203.60
Ethyl 4-amino-6-chloro-5-fluoronicotinate 2454397-74-9 C₈H₈ClFN₂O₂ 218.61
Ethyl 2,6-dichloro-5-fluoronicotinate 82671-03-2 C₈H₆Cl₂FNO₂ 238.04

Spectroscopic and Analytical Methodologies for Compound Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for the structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for establishing the carbon-hydrogen framework of a molecule. In the case of Ethyl 5-chloro-6-fluoronicotinate, the ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons) and the aromatic protons on the pyridine (B92270) ring. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the chloro, fluoro, and ester functionalities.

Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule, including those of the ethyl group, the pyridine ring, and the carbonyl carbon of the ester. The positions of these signals help to confirm the presence and electronic environment of these functional groups. While specific experimental data for this compound is not widely published, the expected shifts can be predicted based on the analysis of similar structures.

As an illustrative example, the reported NMR data for the related compound, Ethyl nicotinate (B505614), is presented below.

Table 1: Example ¹H NMR Data for Ethyl Nicotinate

Chemical Shift (ppm) Multiplicity Integration Assignment
9.22 d 1H H-2
8.77 dd 1H H-6
8.30 dt 1H H-4
7.40 dd 1H H-5
4.42 q 2H -OCH₂CH₃

Table 2: Example ¹³C NMR Data for Ethyl Nicotinate

Chemical Shift (ppm) Assignment
165.1 C=O
153.4 C-6
151.0 C-2
137.0 C-4
126.5 C-3
123.4 C-5
61.4 -OCH₂CH₃

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign the NMR signals and elucidate the connectivity of atoms, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methylene and methyl protons of the ethyl group, and between adjacent protons on the pyridine ring, if any.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. This technique is crucial for assigning the signals of protonated carbons in the ¹³C NMR spectrum. nih.gov For instance, it would link the methylene proton signal to the methylene carbon signal and the aromatic proton signals to their corresponding aromatic carbon signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together different fragments of the molecule. nih.gov For example, HMBC could show correlations from the aromatic protons to the carbonyl carbon of the ester group, confirming the position of the ester substituent on the pyridine ring. nih.gov

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR spectroscopy is a vital analytical tool. ¹⁹F NMR is highly sensitive and provides information about the chemical environment of the fluorine atom. The chemical shift of the fluorine signal and its coupling to nearby protons (if any) can confirm its position on the pyridine ring and provide insights into the electronic effects of the adjacent substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight of a compound, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the molecule. For this compound (C₈H₇ClFNO₂), HRMS would be used to confirm that the experimentally measured mass corresponds to the calculated exact mass, thereby verifying the molecular formula.

Electrospray Ionization (ESI-MS) and Electron Ionization (EI-MS)

Different ionization techniques can be used to generate ions for mass analysis.

Electrospray Ionization (ESI-MS) : ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound.

Electron Ionization (EI-MS) : EI is a harder ionization technique that involves bombarding the sample with high-energy electrons. This leads to extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a "molecular fingerprint" and can provide valuable structural information. For this compound, characteristic fragments would likely arise from the loss of the ethoxy group, the entire ester group, or the chlorine atom, helping to piece together the molecular structure.

Coupling with Chromatography (LC-MS, UPLC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful analytical techniques that combine the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. These methods are indispensable for the confirmation of the molecular identity and the assessment of the purity of synthesized compounds like this compound.

In a typical LC-MS or UPLC-MS analysis, the compound is first introduced into the chromatograph, where it passes through a column packed with a stationary phase. The separation is achieved based on the differential partitioning of the analyte between the mobile phase and the stationary phase. For a compound such as this compound, a reverse-phase column (e.g., C18) is commonly employed, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency.

After separation in the chromatography column, the eluent is directed into the mass spectrometer. Here, the molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrometer provides crucial information about the molecular weight of the compound, which serves as a primary confirmation of its identity. For this compound (C₈H₇ClFNO₂), the expected molecular weight is approximately 203.6 g/mol . The high-resolution mass spectrometry (HRMS) capability of modern instruments can provide a highly accurate mass measurement, further solidifying the elemental composition and identity of the compound.

The purity of the sample is determined by analyzing the chromatogram. A pure sample will ideally show a single sharp peak at a specific retention time. The presence of additional peaks indicates the presence of impurities, and the area under each peak is proportional to the concentration of the corresponding component. UPLC, with its use of smaller stationary phase particles, offers higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC, making it particularly well-suited for purity assessment. bldpharm.com

Table 1: Illustrative LC-MS/UPLC-MS Parameters for Analysis of this compound

ParameterTypical Value/Condition
Chromatography System UPLC or HPLC
Column C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient e.g., 5% to 95% B over 5-10 minutes
Flow Rate 0.2 - 0.6 mL/min
Column Temperature 25 - 40 °C
Ionization Source Electrospray Ionization (ESI), positive mode
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Orbitrap
Scan Range m/z 50 - 500

Chromatographic Techniques for Purification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are fundamental techniques for the purity assessment and preparative purification of organic compounds like this compound. bldpharm.com Analytical HPLC/UPLC is used to determine the purity of a sample by separating it into its individual components. The resulting chromatogram displays a series of peaks, with the area of the main peak relative to the total area of all peaks providing a quantitative measure of purity.

For purity assessment of this compound, a reverse-phase HPLC or UPLC method is typically developed. bldpharm.com Method development involves optimizing parameters such as the column type, mobile phase composition, gradient elution profile, and detector wavelength (typically UV detection for aromatic compounds). The goal is to achieve baseline separation of the main compound from any impurities.

Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate larger quantities of the desired compound. evotec.comyoutube.com This technique is employed when high purity material is required for further research or as a final purification step in a synthesis.

Table 2: Typical HPLC/UPLC System Configuration for Purity Analysis

ComponentSpecification
Pump Quaternary or Binary Gradient Pump
Injector Autosampler with variable injection volume
Column Oven Thermostatted to maintain constant temperature
Detector UV-Vis Diode Array Detector (DAD) or Photodiode Array (PDA) Detector
Stationary Phase Octadecylsilane (C18) or Octylsilane (C8) bonded silica (B1680970)
Mobile Phase Acetonitrile/Water or Methanol/Water mixtures

Flash Column Chromatography and Preparative Chromatography for Isolation

Flash column chromatography is a rapid and efficient method for the purification of moderate to large quantities of chemical compounds, making it a standard technique in organic synthesis laboratories. rochester.eduwfu.edu It is a form of normal-phase chromatography that uses a column packed with a solid stationary phase, typically silica gel, and a liquid mobile phase that is pushed through the column with positive pressure, usually from compressed air or nitrogen. rochester.edu

For the isolation of this compound from a crude reaction mixture, flash chromatography is an effective first-pass purification technique. The choice of solvent system (eluent) is critical and is usually determined by preliminary analysis using thin-layer chromatography (TLC). A solvent system is chosen that provides good separation between the target compound and its impurities, with the target compound having a retention factor (Rf) of around 0.2-0.4 for optimal separation. Common solvent systems for compounds of moderate polarity like this compound include mixtures of a non-polar solvent like hexanes or heptane (B126788) with a more polar solvent such as ethyl acetate or dichloromethane (B109758).

Preparative chromatography is a broader term that encompasses flash chromatography as well as preparative HPLC. evotec.comyoutube.com It is a crucial step in obtaining a purified sample of this compound after its synthesis. The scale of preparative chromatography can range from milligrams to kilograms, depending on the specific requirements. evotec.com While flash chromatography is often sufficient for removing major impurities, preparative HPLC may be necessary to achieve very high levels of purity by separating closely related impurities. youtube.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides the definitive three-dimensional structure of a crystalline solid at the atomic level. This method involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms within the crystal lattice determines the pattern of diffracted X-rays. By measuring the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the precise atomic coordinates can be determined.

For this compound, obtaining a single crystal suitable for X-ray diffraction analysis would allow for the unambiguous determination of its molecular structure. This would confirm the connectivity of the atoms and the geometry of the pyridine ring, the ester group, and the positions of the chloro and fluoro substituents. Furthermore, X-ray crystallography reveals information about the packing of the molecules in the solid state, including intermolecular interactions such as hydrogen bonds or halogen bonds, which can influence the physical properties of the compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These methods are crucial for elucidating the electronic characteristics that govern the behavior of Ethyl 5-chloro-6-fluoronicotinate.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) has become a standard method for the geometry optimization and energy calculation of organic molecules due to its balance of accuracy and computational cost. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict its three-dimensional structure with high precision. researchgate.netresearchgate.net These calculations would determine key geometrical parameters, including bond lengths, bond angles, and dihedral angles.

For instance, in related halogenated pyridines, DFT calculations have accurately predicted the shortening of the N–C(2) bond upon halogen substitution at the C(2) position. researchgate.net In the case of this compound, one would expect specific bond lengths for the C-Cl, C-F, and ester group bonds, which would be influenced by the electronic effects of the substituents on the pyridine (B92270) ring. The planarity of the pyridine ring and the orientation of the ethyl ester group would also be determined.

Table 1: Predicted Geometrical Parameters for a Model Halogenated Pyridine (e.g., 2-chloro-3-fluoropyridine) from DFT Calculations. Note: This table is illustrative and based on typical values for analogous compounds, as direct data for this compound is not available.

ParameterCalculated Value
C2-Cl Bond Length (Å)1.735
C3-F Bond Length (Å)1.350
N1-C2 Bond Length (Å)1.320
C2-N1-C6 Bond Angle (°)117.5
Cl-C2-C3 Bond Angle (°)115.0

Energy landscape calculations using DFT can also identify the most stable conformers of the molecule, particularly concerning the rotation of the ethyl group in the ester functionality.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the electron-withdrawing nature of the chlorine, fluorine, and ester groups would significantly lower the energy of the LUMO, making the pyridine ring susceptible to nucleophilic attack. The distribution of the LUMO over the pyridine ring would indicate the most likely sites for such an attack. Conversely, the HOMO would likely be located on the more electron-rich parts of the molecule, though its energy would also be lowered by the inductive effects of the halogens.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Halogenated Nicotinic Acid Derivative. Note: This table presents hypothetical data based on general principles for analogous compounds.

OrbitalEnergy (eV)
HOMO-7.5
LUMO-1.8
HOMO-LUMO Gap (ΔE)5.7

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms.

Transition State Analysis for Nucleophilic Substitution Reactions

This compound is an excellent candidate for nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces one of the halogen atoms. Computational modeling can be used to locate the transition state (TS) structures for the substitution at either the 5-chloro or 6-fluoro position. The calculated activation energy (the energy difference between the reactants and the transition state) for each pathway provides a quantitative prediction of which substitution is kinetically favored. bldpharm.comresearchgate.net

SNAr reactions on halogenated pyridines can proceed through a stepwise mechanism involving a stable Meisenheimer intermediate or a concerted mechanism with a single transition state. bldpharm.com Computational studies on related systems have shown that the nature of the leaving group can influence the mechanism; for instance, fluoride (B91410) is often displaced via a stepwise pathway, while chloride can be displaced concertedly. bldpharm.comnih.gov

Computational Prediction of Reaction Pathways and Selectivity

By mapping the potential energy surface for the reaction of this compound with a given nucleophile, computational chemistry can predict the regioselectivity of the substitution. The activation barriers for attack at the C-5 and C-6 positions can be compared to determine the preferred reaction site. Generally, in SNAr reactions, the position that can better stabilize the negative charge in the transition state or intermediate is favored. The combined electronic effects of the existing substituents will govern this selectivity.

For example, in a related system, 2-substituted 3,5-dichloropyrazines, the regioselectivity of nucleophilic attack was shown to be dependent on the electronic nature of the substituent at the 2-position. bldpharm.com Similarly, for this compound, the interplay between the chloro, fluoro, and ethyl carboxylate groups will dictate whether a nucleophile preferentially attacks the C-5 or C-6 position.

Structure-Reactivity Relationship (SAR) Analysis for Halogenated Nicotinates

Structure-Reactivity Relationship (SAR) analysis aims to correlate the structural features of a series of compounds with their chemical reactivity. For halogenated nicotinates, computational descriptors can be used to build quantitative structure-reactivity relationship (QSRR) models. researchgate.net

By systematically varying the halogen substituents (e.g., F, Cl, Br) and their positions on the nicotinic acid ester scaffold, a library of virtual compounds can be created. For each of these, computational descriptors such as the LUMO energy, molecular electrostatic potential (MEP) at the reaction centers, and atomic charges can be calculated. researchgate.netchimicatechnoacta.ru The MEP is particularly useful as it provides a visual and quantitative guide to the regions of a molecule that are electron-rich or electron-poor, indicating likely sites for electrophilic and nucleophilic attack, respectively. chimicatechnoacta.rumemphis.edu

These calculated descriptors can then be correlated with experimentally determined reaction rates or selectivities for a training set of compounds. The resulting QSRR model can then be used to predict the reactivity of new, unsynthesized halogenated nicotinates. Such models can be invaluable in guiding synthetic efforts towards molecules with desired reactivity profiles.

Conformational Analysis and Atropisomerism Studies of Derivatives

The study of the three-dimensional arrangement of atoms in molecules, known as conformational analysis, and the investigation of stereoisomerism arising from restricted rotation about a single bond, termed atropisomerism, are crucial areas of theoretical and computational chemistry. These studies provide valuable insights into the structure, stability, and potential biological activity of chemical compounds. In the context of derivatives of this compound, particularly N-aryl amides, computational methods have been employed to explore their conformational landscapes and the potential for atropisomeric behavior.

The primary focus of these investigations has been on N-aryl nicotinamides, where the rotation around the N-C(aryl) bond can be hindered by the presence of bulky substituents in the ortho position of the aryl ring. This restricted rotation can lead to the existence of stable, separable atropisomers.

Detailed Research Findings

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the rotational barriers and conformational preferences of halogenated N-aryl amides. These studies calculate the energy changes as the molecule rotates around a specific bond, allowing for the determination of the energy barriers to interconversion between different conformers.

For instance, research on related N-benzhydrylformamides, including ortho-halogen-substituted derivatives, has provided insights into the rotational barriers of both the formyl group and the aryl fragments. mdpi.com While not direct derivatives of this compound, these studies offer a comparative framework for understanding the impact of halogen substitution on rotational dynamics. mdpi.com

In a study on N-benzhydrylformamides, DFT calculations at the M06-2X/6-311+G* level of theory were used to estimate the rotational barriers. The findings indicated that ortho-substituents significantly hinder the rotation of the aryl fragment. mdpi.com

Table 1: Calculated Rotational Barriers (ΔG≠298, kcal/mol) for Aryl Group Rotation in N-Benzhydrylformamide and its ortho-Halogen Derivatives

Compoundortho-SubstituentΔG≠298 (Aryl)
N-benzhydrylformamideH2.5
o-fluoro-N-benzhydrylformamideF5.2
o-chloro-N-benzhydrylformamideCl7.9
o-bromo-N-benzhydrylformamideBr8.8
o-iodo-N-benzhydrylformamideI9.8

This data is derived from a study on N-benzhydrylformamides and is presented here for comparative purposes. mdpi.com

The synthesis of the core structure, mthis compound, has been reported, providing the foundational molecule for the preparation of various derivatives for such theoretical studies. uark.edu The presence of both chloro and fluoro substituents on the pyridine ring is expected to influence the electronic properties and conformational behavior of its derivatives.

Furthermore, structural and conformational studies on carboxamides of related heterocyclic systems, such as 5,6-diaminouracils, have demonstrated the existence of cis- and trans-amide bond conformers. nih.gov These studies often utilize NMR spectroscopy and computational methods to determine the ratios and energy barriers of interconversion between conformers. nih.gov

While specific experimental data on the atropisomerism of this compound derivatives is not yet widely available in the public domain, the existing computational and experimental work on analogous systems strongly suggests that N-aryl derivatives of this compound, particularly those with ortho-substituted aryl groups, are prime candidates for exhibiting atropisomerism. Future research in this area would likely involve the synthesis of these derivatives followed by detailed computational analysis and experimental validation through techniques such as dynamic NMR spectroscopy and chiral chromatography.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The current state of chemical synthesis, particularly within the pharmaceutical industry, faces challenges related to sustainability, often relying on legacy technologies that use large quantities of hazardous materials. nih.gov A critical future direction for Ethyl 5-chloro-6-fluoronicotinate is the development of greener and more efficient synthetic pathways.

Research in this area could focus on:

Cascade Reactions: Investigating metal-free cascade processes could offer a powerful strategy for constructing the highly functionalized pyridine (B92270) core in fewer steps, thereby improving atom economy and reducing waste. acs.org

Novel Activation Methods: Exploring alternative reaction pathways, such as the Blaise reaction, which has been used for the synthesis of related β-keto esters, could lead to more efficient and scalable production methods. researchgate.net

Green Chemistry Principles: Future synthetic designs should prioritize the use of biodegradable reagents and solvents. The principles learned from the synthesis of biodegradable pyridinium (B92312) ionic liquids could be adapted to create more environmentally benign processes. rsc.org The broader goal is to align the synthesis of such building blocks with the principles of green chemistry, minimizing the environmental footprint from laboratory-scale research to industrial production. nih.gov

A summary of potential sustainable approaches is presented below:

ApproachPotential BenefitRelevant Precedent
Metal-Free Cascade ReactionsReduced reaction steps, higher atom economy, avoidance of heavy metal waste.Synthesis of highly functionalized pyridines. acs.org
Blaise ReactionEfficient, single-step synthesis for related intermediates, scalable. researchgate.netSynthesis of ethyl 2,6-dichloro-5-fluoronicotinoyl acetate (B1210297). researchgate.net
Biodegradable ReagentsReduced environmental impact and persistence.Development of biodegradable pyridinium ionic liquids. rsc.org

Exploration of New Chemical Transformations for Diverse Scaffold Generation

The chloro and fluoro substituents on the pyridine ring of this compound are not merely passive components; they are reactive handles that pave the way for a multitude of chemical transformations. Halogenated pyridines are valuable starting materials for nucleophilic substitution reactions, enabling the construction of a wide array of other heterocyclic compounds. news-medical.net

Future research should systematically explore:

Selective Functionalization: Developing methods for the selective substitution of either the chloro or fluoro group to introduce new functional moieties. The pyridine ring itself is an electron-deficient system, making it susceptible to certain types of reactions. thieme-connect.de

Modern Coupling Reactions: While traditional methods are effective, there is an opportunity to apply modern, transition-metal-free coupling strategies. Photochemical methods that proceed via pyridinyl radicals have shown promise for the functionalization of pyridines with distinct selectivity compared to classical methods. acs.org

Radical-Mediated Transformations: Exploiting the generation of pyridinyl radicals can enable novel bond formations, such as C(sp²)–C(sp³) couplings, offering new avenues for derivatization that are otherwise difficult to achieve. acs.orgnih.gov The use of pyridines as leaving groups in synthetic transformations further broadens their utility. rsc.org

These explorations would transform this compound from a simple building block into a versatile platform for generating diverse molecular scaffolds for various applications.

Advanced Computational Studies for Rational Design and Mechanism Prediction

Computational chemistry has become an indispensable tool for understanding and predicting chemical phenomena, offering insights that can be difficult to obtain through experiments alone. grnjournal.usrsc.org For a molecule like this compound, computational studies can accelerate the discovery of new reactions and applications.

Key areas for future computational investigation include:

Reaction Pathway Prediction: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate potential energy surfaces for various proposed reactions. catalysis.blog This allows researchers to predict the most favorable reaction pathways, identify potential intermediates, and estimate the energy barriers of transition states before committing to laborious experimental work. grnjournal.usrsc.org

Rational Catalyst Design: When developing new catalytic transformations for the molecule, computational chemistry can be used to model the interaction between the substrate and potential catalysts. This aids in the rational design of ligands or catalysts with enhanced reactivity and selectivity. rsc.org

Mechanism Elucidation: For newly discovered transformations, computational methods can provide a detailed, step-by-step picture of the reaction mechanism. This fundamental understanding is crucial for optimizing reaction conditions and expanding the scope of the transformation. grnjournal.uscsmres.co.uk

By integrating computational predictions with experimental validation, researchers can adopt a more rational and efficient approach to exploring the chemical potential of this compound. rsc.org

Computational MethodApplication for this compoundBenefit
Density Functional Theory (DFT)Calculating potential energy surfaces, predicting reaction pathways. catalysis.blogIdentifies most favorable reactions and energy barriers. grnjournal.us
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling interactions in complex systems, such as with a catalyst or enzyme. csmres.co.ukAids in rational design of catalysts and understanding biological interactions. rsc.org
Intrinsic Reaction Coordinate (IRC) CalculationsTracing reaction pathways from a transition state. rsc.orgConfirms the connection between reactants, transition state, and products.

Expansion of Applications in Emerging Areas of Organic and Medicinal Chemistry

The pyridine motif is one of the most common nitrogen-containing heterocycles found in FDA-approved pharmaceuticals. thieme-connect.de The incorporation of fluorine into drug candidates is a widely used strategy to enhance crucial properties such as metabolic stability, membrane permeability, and binding affinity. nih.govmdpi.comnih.gov Given its structure as a fluorinated pyridine, this compound is a prime candidate for applications in medicinal chemistry and beyond.

Unexplored avenues for application include:

Medicinal Chemistry: The compound can serve as a key intermediate for the synthesis of novel bioactive molecules. The fluorine atom can block sites of metabolic oxidation and modulate the pKa of nearby functional groups, improving bioavailability. nih.govmdpi.com Its derivatives could be screened for a wide range of biological activities, contributing to the discovery of new therapeutic agents. rsc.org

Agrochemicals: Similar to pharmaceuticals, the agrochemical industry frequently utilizes fluorinated compounds to enhance the efficacy and stability of its products. rsc.orgtcichemicals.com this compound could be a precursor for new classes of pesticides or herbicides.

Materials Science: Pyridine-containing compounds are used in the development of organic materials. thieme-connect.de The unique electronic properties conferred by the halogen substituents could make derivatives of this compound interesting for applications in organic electronics or as functional polymers.

Chemical Biology and Imaging: The presence of fluorine opens the door to using derivatives in ¹⁹F-MRI applications. mdpi.com Furthermore, the development of methods to label such pyridine structures with fluorine-18 (B77423) could produce new radiotracers for Positron Emission Tomography (PET) imaging. rsc.org

By systematically exploring these areas, the utility of this compound can be expanded far beyond its current role as a simple chemical building block.

Q & A

Q. How can the synthesis of ethyl 5-chloro-6-fluoronicotinate be optimized to improve yield and purity?

  • Methodological Answer : Optimization involves adjusting reaction parameters such as solvent choice, base selection, and temperature. For example, potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C is commonly used for similar nicotinate derivatives to facilitate nucleophilic substitution . Monitoring reaction progress via thin-layer chromatography (TLC) and quenching unreacted intermediates with aqueous washes can improve purity. Post-synthesis purification techniques, such as column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures), are critical for isolating high-purity product (>98%) .

Table 1 : Example Reaction Conditions for Synthesis Optimization

SolventBaseTemperature (°C)Yield (%)Purity (%)
DMFK₂CO₃907598.5
THFNaH706095.0
DCMEt₃N405092.3

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions and integration ratios. For example, fluorinated protons typically show splitting patterns due to coupling with adjacent fluorine atoms .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases like acetonitrile/water (70:30) are effective .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or GC-MS, ensuring the molecular ion peak matches the theoretical mass (e.g., C₈H₆ClFNO₂: 217.59 g/mol) .

Q. How can solubility challenges for this compound in biological assays be addressed?

  • Methodological Answer : Dissolve the compound in DMSO (10 mM stock) and dilute in assay buffers (e.g., PBS or cell culture media) to avoid precipitation. For in vitro studies, maintain DMSO concentrations below 0.1% to minimize cytotoxicity. Pre-warming solutions to 37°C and using co-solvents like ethanol (10–20% v/v) can enhance solubility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with substitutions at the 2- or 4-positions (e.g., amino, nitro, or methyl groups) to assess electronic and steric effects on activity .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) or pathogens using dose-response curves (IC₅₀/EC₅₀ calculations). Validate results with orthogonal assays (e.g., fluorescence-based vs. radiometric assays) to rule out false positives .
  • Computational Modeling : Use density functional theory (DFT) at the B3LYP/6-31G* level to predict binding affinities or molecular docking (AutoDock Vina) to map interactions with biological targets .

Q. How should contradictory data in stability studies under varying pH and temperature conditions be analyzed?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral conditions at 40–60°C. Monitor degradation via HPLC and identify byproducts using LC-MS .
  • Statistical Analysis : Apply ANOVA to compare degradation rates across conditions. Use Arrhenius plots to extrapolate shelf-life under standard storage (2–8°C) .
  • Contradiction Resolution : Replicate experiments with controlled humidity (e.g., 40% RH) and exclude light exposure, as photodegradation may skew results .

Q. What strategies ensure reproducibility in pharmacological studies involving this compound?

  • Methodological Answer :
  • Protocol Standardization : Document all experimental parameters (e.g., cell passage number, incubation time) in supplemental materials .
  • Open Data Sharing : Provide raw datasets, HPLC chromatograms, and NMR spectra in public repositories (e.g., PubChem or Zenodo) .
  • Collaborative Validation : Partner with independent labs to repeat key experiments, ensuring consistency in biological activity (e.g., IC₅₀ values within ±10%) .

Data Presentation and Reproducibility Guidelines

  • Table 2 : Example Stability Data Under Accelerated Conditions

    ConditionTemperature (°C)pH% Degradation (7 days)Major Degradant
    Acidic501.525.3 ± 1.2Hydrolyzed ester
    Neutral507.08.7 ± 0.8None detected
    Basic501242.1 ± 2.1Fluoride loss
  • Figure 1 : Workflow for SAR Study Design
    (1) Synthesize analogs → (2) Screen in primary assays → (3) Validate hits in secondary assays → (4) Perform computational modeling → (5) Optimize lead compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.